molecular formula C27H24BrN3O4 B11090853 (2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide

Cat. No.: B11090853
M. Wt: 534.4 g/mol
InChI Key: IWLSUBWJKYNREQ-KGENOOAVSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of organic compounds known as amides.
  • Structurally, it consists of an acrylamide backbone with several functional groups attached.
  • The compound’s IUPAC name describes its substituents:
    • The “N-[4-(acetylamino)phenyl]” part indicates an acetamido group attached to a phenyl ring.
    • The “3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}” portion signifies an ether linkage with bromobenzyl and ethoxyphenyl groups.
    • Finally, the “2-cyanoprop-2-enamide” segment denotes a nitrile group attached to the acrylamide moiety.
  • Overall, this compound combines aromatic, aliphatic, and nitrile features.
  • Preparation Methods

    • Synthetic routes for this compound involve multiple steps due to its complex structure.
    • One approach could start with the Friedel-Crafts acylation of isobutylbenzene to form the key intermediate, 4’-isobutylacetophenone.
    • Further transformations would convert the para-acetyl group to a propionic acid moiety.
    • Industrial production methods may vary, but efficient synthesis typically involves strategic functional group manipulations.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes may affect the phenyl and ethoxy groups.

        Reduction: Reduction of the nitrile group could yield an amine.

        Substitution: The bromobenzyl group is susceptible to nucleophilic substitution.

    • Common reagents include strong acids, bases, and transition metal catalysts.
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicine: Investigate its potential as an anti-inflammatory, analgesic, or anticancer agent.

      Chemistry: Explore its reactivity and use as a building block in organic synthesis.

      Biology: Assess its effects on cellular processes.

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • It may modulate signaling pathways or enzymatic activity.
    • Detailed studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other amides, nitriles, and aromatic ethers.
    • Uniqueness lies in the combination of diverse functional groups.

    Remember that this compound’s full synthesis and applications are areas of ongoing research, and further investigations will enhance our understanding

    Properties

    Molecular Formula

    C27H24BrN3O4

    Molecular Weight

    534.4 g/mol

    IUPAC Name

    (E)-N-(4-acetamidophenyl)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

    InChI

    InChI=1S/C27H24BrN3O4/c1-3-34-26-15-20(6-13-25(26)35-17-19-4-7-22(28)8-5-19)14-21(16-29)27(33)31-24-11-9-23(10-12-24)30-18(2)32/h4-15H,3,17H2,1-2H3,(H,30,32)(H,31,33)/b21-14+

    InChI Key

    IWLSUBWJKYNREQ-KGENOOAVSA-N

    Isomeric SMILES

    CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)Br

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)NC(=O)C)OCC3=CC=C(C=C3)Br

    Origin of Product

    United States

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